molecular formula C20H20N2O2 B067294 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 165893-99-2

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B067294
CAS No.: 165893-99-2
M. Wt: 320.4 g/mol
InChI Key: XRDKPXBXIRFDDH-UHFFFAOYSA-N
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Description

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized via a [3+2] cycloaddition reaction of 2h-azirines with maleimides . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound’s synthesis involves a visible light-induced diastereoselective reaction , which might suggest a potential role in light-sensitive biochemical pathways.

Action Environment

The compound’s synthesis is reported to be efficient and environmentally friendly , suggesting that it might have a robust action environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be achieved through a visible light-induced diastereoselective synthesis. This method involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst. The reaction is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of pyrrole synthesis can be applied. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces dihydro derivatives. Substitution reactions result in various substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKPXBXIRFDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619101
Record name 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165893-99-2
Record name 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzylmaleimide (5.0 g, 26.7 mmol), and N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (7.0 g, 29.4 mmol) were dissolved in toluene (150 mL). Trifluoroacetic acid (500 μL, 6.5 mmol) was added at room temperature. The reaction was allowed to stir for two hours at room temperature, and the precipitate was filtered off (˜440 mg). The filtrate was concentrated and purified by silica gel column chromatography (20-50% ethyl acetate in hexanes) to afford a white solid (6.2 g, 72%). 1H NMR (400 MHz, CDCl3): δ 7.22-7.05 (m, 8H), 7.01-6.96 (m, 2H), 4.45 (s, 2H), 3.95 (s, 2H), 3.50 (d, J=11.0 Hz), 3.37 (d, J=8.8 Hz), 3.10 (app t, J=9.1 Hz); 13C NMR (400 MHz, CDCl3): δ 175.8 (C═O), 134.8 (Ph), 130.6 (Ph), 129.6 (Ph), 129.3 (Ph), 128.8 (Ph), 128.6 (Ph), 128.3 (Ph), 127.7 (Ph), 57.3 (CH2), 54.0 (CH2), 42.9 (CH), 42.6 (CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of paraformaldehyde (3.37 g), N-benzylmaleimide (2.80 g) and N-benzylglycine hydrochloride (3.02 g) in toluene (100 mL) was heated to reflux with azeotropic removal of water for 16 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. The residue was purified by flash chromatography (20% EtOAc/hexane) to afford the title compound 1 as a low melting white solid (3.60 g, 75%). LCMS: Rf: 2.616 min, M+H+: 321.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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